

# Application Notes & Protocols: High-Throughput Screening for Thalidomide-5-Br Based PROTACs

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## Compound of Interest

Compound Name: *Thalidomide-5-Br*

Cat. No.: *B1371576*

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## Introduction

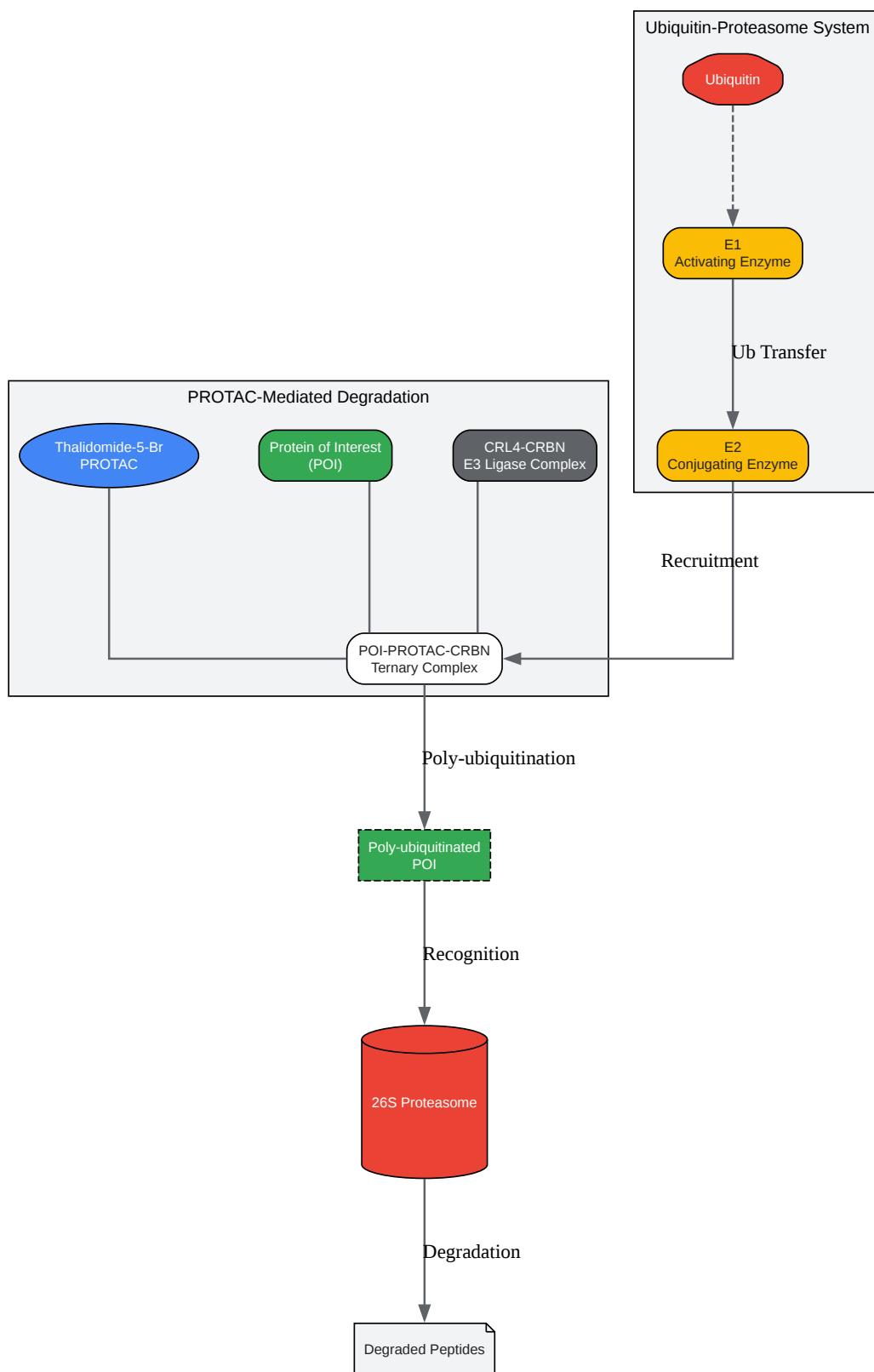
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins previously considered "undruggable".<sup>[1][2]</sup> These heterobifunctional molecules act by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).<sup>[3][4]</sup> A PROTAC consists of two key ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.<sup>[1]</sup> This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.<sup>[5]</sup>

Thalidomide and its derivatives, such as **Thalidomide-5-Br**, are widely used as E3 ligase ligands in PROTAC design.<sup>[6]</sup> They effectively recruit the Cereblon (CRBN) E3 ligase, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4<sup>+</sup>CRBN<sup>+</sup>).<sup>[7][8]</sup> The development of effective PROTACs relies on a multifaceted optimization process, making high-throughput screening (HTS) methods essential for efficiently identifying and characterizing potent degrader molecules from large compound libraries.<sup>[4][9]</sup>

This document provides detailed application notes and protocols for a cascade of HTS assays tailored for the discovery and characterization of **Thalidomide-5-Br** based PROTACs.

## Mechanism of Action: Thalidomide-Based PROTACs

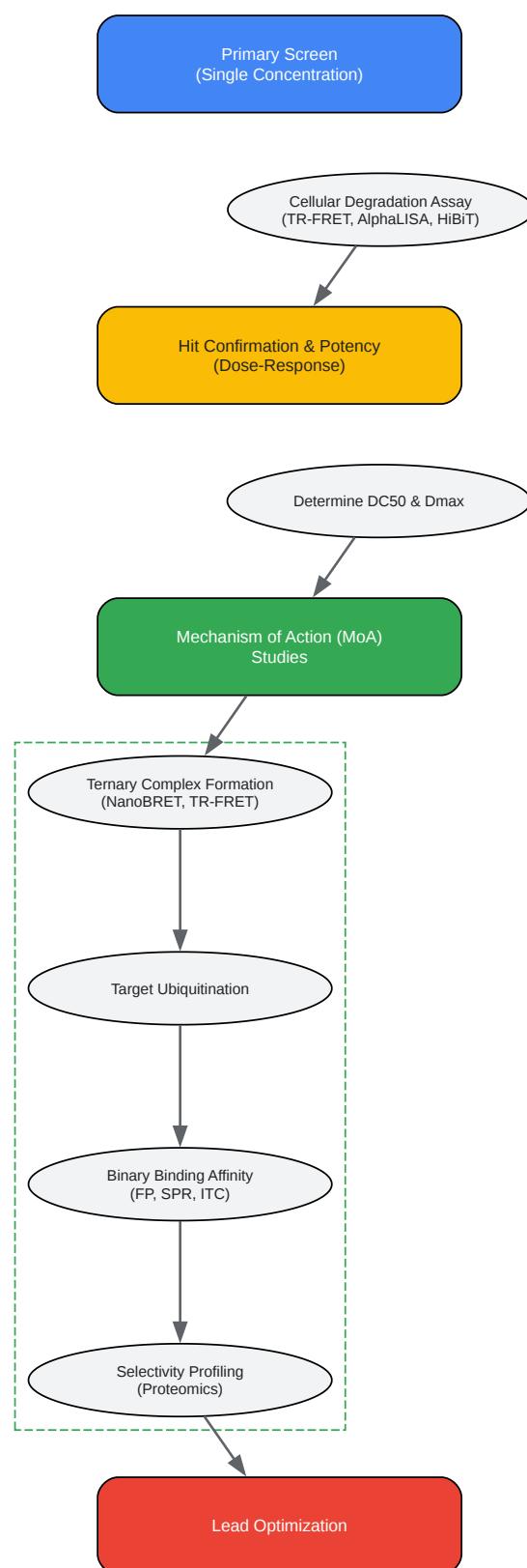
Thalidomide-based PROTACs function by forming a ternary complex between the target protein (POI) and the CCRN E3 ligase.[1][10] This proximity, induced by the PROTAC, allows the E3 ligase complex to transfer ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine residues on the POI surface.[1] The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein.[7] The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.[1]

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**Caption:** Mechanism of Action for a Thalidomide-based PROTAC. (Max Width: 760px)

## High-Throughput Screening Cascade

An effective HTS strategy for PROTAC discovery involves a tiered approach, or a screening cascade, to manage the volume of compounds and depth of analysis. This workflow progresses from large-scale primary screens to more detailed secondary and mechanistic assays for hit validation and characterization.

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**Caption:** High-Throughput Screening (HTS) workflow for PROTAC discovery. (Max Width: 760px)

## Data Presentation: Representative HTS Results

Quantitative data from HTS assays are crucial for comparing the efficacy and mechanism of different PROTAC candidates. Key parameters include  $DC_{50}$  (concentration for 50% degradation),  $D_{max}$  (maximum degradation), and binding affinities.

Table 1: Cellular Degradation Potency of Lead PROTACs

PROTAC ID	Target Protein	Cell Line	$DC_{50}$ (nM)	$D_{max}$ (%)	Assay Method
P-101	BRD4	HEK293	7.2	>95%	HiBiT Lytic Assay
P-102	BRD4	HEK293	25.8	>90%	HiBiT Lytic Assay
P-103 (Control)	BRD4	HEK293	>1000	<10%	HiBiT Lytic Assay
P-201	BTK	MOLM-14	5.1	>98%	TR-FRET Immunoassay

| P-202 | BTK | MOLM-14 | 15.3 | >95% | TR-FRET Immunoassay |

Table 2: Mechanistic Characterization of PROTAC P-201

Parameter	Value	Method	Notes
Binary Binding			
Binding to BTK (K <sub>D</sub> )	22 nM	Fluorescence Polarization	Affinity of the target-binding warhead.
Ternary Complex			
Ternary Complex EC <sub>50</sub>	45 nM	NanoBRET™	Concentration for half-maximal complex formation in live cells.
Cooperativity ( $\alpha$ )	5.2	TR-FRET	$\alpha > 1$ indicates positive cooperativity.
Ubiquitination			

| In-vitro Ubiquitination EC<sub>50</sub> | 60 nM | TR-FRET based | Concentration for half-maximal ubiquitination of BTK. |

## Experimental Protocols

Below are detailed protocols for key HTS assays in the PROTAC screening cascade.

### Protocol 1: High-Throughput Cellular Degradation Assay (TR-FRET)

This protocol describes a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay to quantify the degradation of an endogenous target protein in a 384-well plate format.[\[9\]](#)[\[11\]](#)

Materials:

- Cell line expressing the protein of interest (POI).
- PROTAC compounds dissolved in DMSO.

- Opti-MEM™ or equivalent serum-free medium.
- Cell culture medium (e.g., DMEM/RPMI + 10% FBS).
- Lysis buffer compatible with TR-FRET.
- TR-FRET detection antibodies: Terbium (Tb)-labeled anti-tag or primary antibody and d2-labeled primary/secondary antibody against the POI.
- 384-well, low-volume, white assay plates.
- TR-FRET enabled microplate reader.

#### Methodology:

- Cell Plating:
  - Trypsinize and count cells. Resuspend cells in culture medium to a final density of  $0.5 \times 10^6$  cells/mL.
  - Dispense 20  $\mu$ L of the cell suspension into each well of a 384-well plate (10,000 cells/well).
  - Incubate overnight at 37°C, 5% CO<sub>2</sub> to allow for cell adherence.
- Compound Treatment:
  - Prepare serial dilutions of PROTAC compounds in DMSO. A typical starting concentration is 10 mM.
  - Further dilute the compounds in serum-free medium to achieve a 4X final concentration.
  - Remove the culture medium from the cell plate and add 20  $\mu$ L of the compound dilutions to the respective wells. Include DMSO-only wells as a vehicle control (0% degradation).
  - Incubate for the desired time course (e.g., 4, 8, 16, 24 hours) at 37°C, 5% CO<sub>2</sub>.
- Cell Lysis:

- At the end of the incubation, carefully remove the medium.
- Add 10 µL of lysis buffer to each well.
- Incubate for 30 minutes at room temperature on an orbital shaker.
- TR-FRET Detection:
  - Prepare the antibody detection mix in the appropriate buffer, containing both the Tb-labeled donor and d2-labeled acceptor antibodies.
  - Add 10 µL of the antibody mix to each well of the lysate plate.
  - Incubate for 2-4 hours at room temperature, protected from light.
- Data Acquisition and Analysis:
  - Read the plate on a TR-FRET enabled microplate reader. Excite at 340 nm and record emission at 620 nm (donor) and 665 nm (acceptor).
  - Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) \* 10,000.
  - Normalize the data to the vehicle control (DMSO) to determine the percentage of remaining protein.
  - Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a four-parameter variable slope model to determine DC<sub>50</sub> and D<sub>max</sub> values.

## Protocol 2: Live-Cell Ternary Complex Formation Assay (NanoBRET™)

This protocol uses NanoBRET™ technology to monitor the formation of the POI-PROTAC-CRBN ternary complex in living cells, providing real-time kinetic data.[12][13]

### Materials:

- HEK293 cells.

- Plasmid encoding POI fused to NanoLuc® luciferase (Nluc-POI).
- Plasmid encoding C RBN fused to HaloTag® (CRBN-HT).
- FuGENE® HD Transfection Reagent or equivalent.
- NanoBRET™ Nano-Glo® Live Cell Reagent.
- HaloTag® NanoBRET™ 618 Ligand.
- Opti-MEM™ I Reduced Serum Medium.
- 96-well, white, tissue culture-treated assay plates.
- Luminometer with BRET filters (460 nm and >610 nm).

#### Methodology:

- Cell Transfection and Plating:
  - Co-transfect HEK293 cells with the Nluc-POI and CRBN-HT plasmids at an optimized ratio.
  - 24 hours post-transfection, plate the cells into a 96-well white assay plate at a density of 20,000 cells per well in 100  $\mu$ L of medium.
  - Incubate for another 24 hours.
- Labeling and Compound Addition:
  - Prepare a 2X working solution of HaloTag® NanoBRET™ 618 Ligand (final concentration 100 nM) in Opti-MEM™.
  - Prepare 10X serial dilutions of PROTAC compounds in DMSO, then further dilute in Opti-MEM™ to a 2X final assay concentration.
  - Add 100  $\mu$ L of the 2X HaloTag® ligand solution to each well.
  - Immediately add 20  $\mu$ L of the 2X PROTAC solution to the appropriate wells.

- Substrate Addition and Measurement:
  - Prepare the NanoBRET™ Nano-Glo® substrate according to the manufacturer's instructions.
  - Add the substrate to the wells.
  - Immediately read the plate on a luminometer equipped with donor (460 nm) and acceptor (>610 nm) filters. Readings can be taken kinetically or as an endpoint after a 15-minute incubation.
- Data Analysis:
  - Calculate the raw NanoBRET™ ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm).
  - Subtract the background ratio from vehicle-only wells.
  - The resulting corrected ratio is proportional to the extent of ternary complex formation.
  - Plot the corrected NanoBRET™ ratio against the PROTAC concentration and fit to a sigmoidal dose-response curve to determine the EC<sub>50</sub> for complex formation.

## Protocol 3: In Vitro Ubiquitination Assay

This protocol outlines a biochemical assay to directly measure PROTAC-dependent ubiquitination of the POI. This confirms that the ternary complex is functional. Kits for this purpose are commercially available.[14][15]

### Materials:

- Recombinant human E1 activating enzyme.
- Recombinant human E2 conjugating enzyme (e.g., UBE2D3).
- Recombinant human CRL4<sup>+</sup>CRBN<sup>+</sup> complex.
- Recombinant POI (preferably with a purification tag, e.g., His-tag).

- Human Ubiquitin.
- ATP solution.
- PROTAC compounds in DMSO.
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT).
- 384-well assay plates.
- Detection method: Anti-ubiquitin antibody (e.g., for Western Blot) or TR-FRET/AlphaLISA reagents for a high-throughput readout.

#### Methodology:

- Reaction Setup:
  - Prepare a master mix containing E1, E2, CRL4<sup>^</sup>CRBN<sup>^</sup>, POI, Ubiquitin, and ATP in the assay buffer.
  - In a 384-well plate, add PROTAC compounds at various concentrations.
  - Initiate the reaction by adding the master mix to each well. The final reaction volume is typically 10-20 µL.
- Incubation:
  - Incubate the plate at 30°C or 37°C for 1-2 hours.
- Reaction Termination and Detection (Western Blot Method):
  - Stop the reaction by adding SDS-PAGE loading buffer.
  - Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
  - Probe the membrane with a primary antibody against the POI.
  - A high molecular weight smear or laddering above the unmodified POI band indicates poly-ubiquitination.

- Detection (HTS Method - e.g., AlphaLISA):
  - Stop the reaction by adding a quench buffer containing EDTA.
  - Add AlphaLISA acceptor beads conjugated to an anti-ubiquitin antibody and donor beads conjugated to an anti-tag antibody (e.g., anti-His).
  - Incubate in the dark for 60 minutes at room temperature.
  - Read the plate on an AlphaScreen-enabled microplate reader. The signal is proportional to the amount of ubiquitinated POI.
- Data Analysis:
  - For HTS methods, plot the AlphaLISA signal against the PROTAC concentration.
  - Fit the data to a dose-response curve to determine the EC<sub>50</sub> for in vitro ubiquitination.

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